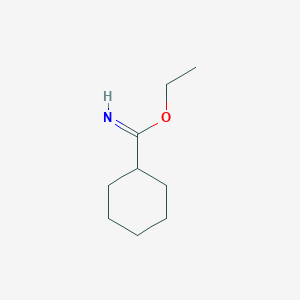

Cyclohexanecarboximidic acid ethyl ester

描述

属性

CAS 编号 |

52186-77-3 |

|---|---|

分子式 |

C9H17NO |

分子量 |

155.24 g/mol |

IUPAC 名称 |

ethyl cyclohexanecarboximidate |

InChI |

InChI=1S/C9H17NO/c1-2-11-9(10)8-6-4-3-5-7-8/h8,10H,2-7H2,1H3 |

InChI 键 |

AXFNORVHERNPRF-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1CCCCC1 |

规范 SMILES |

CCOC(=N)C1CCCCC1 |

产品来源 |

United States |

相似化合物的比较

Cyclobutane and Cyclopentane Analogs

- Cyclobutanecarboximidic acid ethyl ester (CAS: 82218-95-9): Molecular formula: C₇H₁₃NO (MW: 127.18 g/mol). Structural difference: Smaller four-membered cyclobutane ring, which increases ring strain and may enhance reactivity compared to the six-membered cyclohexane analog. Applications: Limited data, but strained rings like cyclobutane are often explored in medicinal chemistry for conformational restriction .

- Cyclopentanecarboximidic acid ethyl ester (CAS: 52186-80-8): Molecular formula: C₈H₁₅NO₂ (MW: 157.21 g/mol). Structural difference: Five-membered cyclopentane ring, offering intermediate ring strain and torsional flexibility. Reactivity: Likely less reactive than cyclobutane analogs but more flexible than cyclohexane derivatives .

Cyclohexanecarboxylic Acid Derivatives

- Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester (NIST reference): Molecular formula: C₉H₁₄O₃ (MW: 170.21 g/mol). Structural difference: Contains a ketone group (2-oxo) instead of an imidic acid group.

- 1,2-Cyclohexanedicarboxylic acid, diisononyl ester (CAS: 166412-78-8): Molecular formula: C₂₆H₄₆O₄ (MW: 422.65 g/mol). Structural difference: Two ester groups (diisononyl) attached to a cyclohexane ring. Applications: High molecular weight and branched alkyl chains make this compound suitable as a plasticizer or lubricant additive, unlike the simpler monoester structure of the target compound .

Complex Cyclohexane Derivatives

- Cyclohexanecarboxylic acid, 3-propoxy-1-[[(2,4,5-trimethylphenyl)acetyl]amino]-, methyl ester (CAS: 872846-16-7): Molecular formula: C₂₃H₃₃NO₄ (MW: 387.52 g/mol). Structural difference: Features a propoxy group, aromatic acetyl amino substituent, and methyl ester. Applications: Likely used in pharmaceuticals due to its complex functionalization, contrasting with the simpler imidic acid ester’s role as a synthetic intermediate .

Data Table: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Cyclohexanecarboximidic acid ethyl ester | 52186-77-3 | C₉H₁₅NO₂ | 169.22 | Ethoxy-imino, cyclohexane |

| Cyclobutanecarboximidic acid ethyl ester | 82218-95-9 | C₇H₁₃NO | 127.18 | Ethoxy-imino, cyclobutane |

| Cyclopentanecarboximidic acid ethyl ester | 52186-80-8 | C₈H₁₅NO₂ | 157.21 | Ethoxy-imino, cyclopentane |

| Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester | N/A | C₉H₁₄O₃ | 170.21 | Ethyl ester, 2-oxo |

| 1,2-Cyclohexanedicarboxylic acid, diisononyl ester | 166412-78-8 | C₂₆H₄₆O₄ | 422.65 | Diisononyl ester |

Research Findings and Implications

- Reactivity Trends: Smaller rings (e.g., cyclobutane) exhibit higher reactivity due to strain, while bulkier substituents (e.g., diisononyl esters) enhance thermal stability and reduce volatility .

- Functional Group Impact : The presence of an imidic acid group (NH–O–) in the target compound distinguishes it from ketone or carboxylic acid derivatives, offering unique nucleophilic or coordinating properties .

- Synthetic Utility : Cyclohexane-based esters are preferred in applications requiring conformational stability, whereas cyclopentane analogs balance flexibility and reactivity .

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of ethanol on the protonated nitrile, forming a tetrahedral intermediate that collapses to yield the imidate ester hydrochloride salt. Key steps include:

- Protonation of the nitrile group by HCl, enhancing electrophilicity.

- Ethanol addition to the activated nitrile, generating an amidine intermediate.

- Deprotonation and chloride counterion association, stabilizing the product as a crystalline hydrochloride salt.

Typical Reaction Setup

| Component | Quantity | Molar Ratio |

|---|---|---|

| Cyclohexanecarbonitrile | 1.0 g | 1.0 |

| Ethanol | 0.4 g | 1.0 |

| 4N HCl in dioxane | 9.20 mmol | 1.0 |

Reactions are conducted in anhydrous dioxane at ambient temperature, with equimolar reactants ensuring complete conversion. The hydrochloride salt precipitates upon completion, enabling straightforward isolation via filtration.

Workup and Neutralization

To obtain the free imidate ester, the hydrochloride salt is treated with a mild base (e.g., sodium bicarbonate):

$$ \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} \cdot \text{HCl} + \text{NaHCO}3 \rightarrow \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} + \text{NaCl} + \text{CO}2 + \text{H}_2\text{O} $$

This step requires careful pH control to prevent hydrolysis of the imidate ester to the corresponding amide.

Alternative Pathways: Theoretical Considerations

While the Pinner reaction dominates literature reports, two hypothetical routes merit discussion for their synthetic potential:

Carboxamide Alcoholysis

Theoretical yields of this compound could arise from acid-catalyzed alcoholysis of cyclohexanecarboxamide:

$$ \text{C}6\text{H}{11}\text{C}(=\text{O})\text{NH}2 + \text{EtOH} \xrightarrow{\text{H}^+} \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} + \text{H}2\text{O} $$

However, this method faces challenges:

Transimidification

Exchange of alkoxy groups between imidate esters could theoretically produce the target compound:

$$ \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OMe} + \text{EtOH} \rightleftharpoons \text{C}6\text{H}{11}\text{C}(=\text{NH})\text{OEt} + \text{MeOH} $$

Though thermodynamically feasible, this method lacks experimental validation in the literature and would require precise control of alcohol ratios and catalyst selection (e.g., titanium tetraalkoxides).

Comparative Analysis of Methodologies

| Parameter | Pinner Reaction | Carboxamide Alcoholysis | Transimidification |

|---|---|---|---|

| Starting Material Cost | Low | Moderate | High |

| Reaction Steps | 1 | 2 | 2 |

| Yield (Reported) | Not Disclosed | N/A | N/A |

| Byproduct Formation | Minimal | Significant | Moderate |

| Scalability | High | Low | Moderate |

The Pinner reaction’s simplicity and commercial availability of cyclohexanecarbonitrile make it the preferred industrial route despite undisclosed yields in patent examples.

Industrial Applications and Derivative Synthesis

The compound’s utility extends to:

- Pharmaceutical intermediates : Serve as precursors to cyclohexane-containing β-lactam antibiotics.

- Coordination chemistry : Imidate esters act as ligands for transition metals (e.g., palladium-catalyzed cross-couplings).

- Polymer modification : Introduce cyclohexyl groups into polyesters via transesterification.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing cyclohexanecarboxylic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

- Methodology : The ester is synthesized via acid-catalyzed esterification of cyclohexanecarboxylic acid with ethanol. Optimal conditions include using concentrated sulfuric acid as a catalyst, refluxing at 110–120°C with a 1:2 molar ratio of acid to alcohol. Azeotropic removal of water (e.g., Dean-Stark apparatus) improves yield by shifting equilibrium. Purification via fractional distillation under reduced pressure is recommended, with a reported boiling point of 469.7 K .

Q. How can researchers characterize the purity and structural integrity of cyclohexanecarboxylic acid ethyl ester post-synthesis?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) to assess purity by comparing retention times and mass spectra with standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity:

- Ethyl ester methylene group: Triplet at δ ~4.1 ppm.

- Cyclohexyl protons: Multiplets at δ ~1.0–2.3 ppm.

- FT-IR spectra should show ester carbonyl (C=O) stretch at ~1740 cm⁻¹. Validate boiling point (469.7 K) against NIST data .

Q. What safety protocols are critical when handling cyclohexanecarboxylic acid ethyl ester in laboratory settings?

- Methodology : Refer to safety data sheets (SDS):

- Use PPE (gloves, goggles) and work in a fume hood.

- For inhalation exposure, move to fresh air; for skin contact, wash with soap.

- Store in tightly sealed containers in well-ventilated areas away from ignition sources due to flammability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for cyclohexanecarboxylic acid ethyl ester?

- Methodology : Cross-validate using NIST-standardized data (Tboil = 469.7 K) and replicate experiments under controlled conditions. Employ differential scanning calorimetry (DSC) for precise phase-change measurements. Assess sample purity via HPLC and address discrepancies caused by calibration errors or environmental variability .

Q. How can computational chemistry predict the reactivity and stability of cyclohexanecarboxylic acid ethyl ester under varying experimental conditions?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis kinetics and ester stability in acidic/basic environments. Molecular dynamics simulations predict solvation effects. Compare computational results with experimental Arrhenius parameters for degradation studies .

Q. What challenges arise in scaling up synthesis for research applications, and how can they be mitigated?

- Methodology : Challenges include heat transfer inefficiency and side reactions. Mitigate via:

- Continuous flow reactors for improved temperature control.

- Optimized catalyst loading (e.g., p-toluenesulfonic acid instead of H₂SO₄).

- Inline monitoring (e.g., IR or HPLC) to track reaction progress and purity .

Data Validation and Structural Analysis

Q. How do researchers validate the stereochemical configuration of substituted cyclohexanecarboxylic acid ethyl ester derivatives?

- Methodology : Use X-ray crystallography or NOESY NMR to confirm stereochemistry. For example, (1S,3S,4S)-configured derivatives with tert-butoxycarbonyl (Boc) and hydroxyl groups require chiral chromatography for enantiomeric separation .

Q. What advanced spectral techniques are employed to analyze degradation products of cyclohexanecarboxylic acid ethyl ester?

- Methodology : High-resolution mass spectrometry (HR-MS) identifies degradation fragments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies trace impurities. Compare with reference data from NIST or EPA DSSTox .

Notes on Evidence Limitations

- The provided evidence primarily addresses cyclohexanecarboxylic acid ethyl ester (CAS 3289-28-9), not the imidic acid derivative mentioned in the query. Researchers should verify compound nomenclature and CAS numbers to avoid misidentification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。